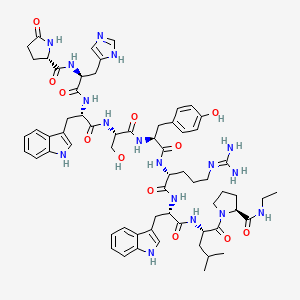
鲑鱼促性腺激素释放激素 D-arg6 类似物乙酰胺
描述
Salmon Gonadotropin Releasing Hormone D-Arg6 Analog Ethyl Amide is a chemical substance with the molecular formula C64H83N17O12 . It is a liquid peptide preparation that contains an analog of salmon gonadotropin-releasing hormone (sGnRHa) and a brain neurotransmitter (dopamine) inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is characterized by absolute stereochemistry . It has a molecular weight of 1,282.45 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C64H83N17O12 and a molecular weight of 1,282.45 .
科学研究应用
水生动物中促性腺激素释放激素 (GnRH) 导言
促性腺激素释放激素 (GnRH) 在所有脊椎动物中都扮演着至关重要的角色,它作为大脑向垂体刺激分泌促黄体生成素 (LH) 的关键信号。在鱼类中,特别是在鲤科鱼类中,已经确定了两种主要的 GnRH 形式:鸡 GnRH II 和鲑鱼 GnRH。后者,特别是鲑鱼促性腺激素释放激素 D-arg6 类似物乙酰胺,主要用于其垂体促性腺功能。这种合成的类似物具有抗酶降解的氨基酸替代物,显著增强了 LH 分泌的诱导,为管理水生动物的生殖功能提供了一个有力的工具 (Podhorec 和 Kouril,2018)。
提高水产养殖中的繁殖效率
鲑鱼 GnRH 类似物在水产养殖中的应用彻底改变了鱼类的繁殖过程,特别是在受控条件下表现出繁殖功能障碍的物种中。合成类似物具有模拟天然 GnRH 的能力,但具有更高的稳定性和有效性,促进了最终的卵母细胞成熟和排卵,这是配子发生中的关键阶段。这一进步不仅提高了繁殖计划的效率,而且还通过支持圈养繁殖为濒危物种的保护做出了贡献 (Podhorec 和 Kouril,2018)。
作用机制
Target of Action
The primary target of the salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is the pituitary gland . The compound specifically interacts with the gonadotropin-releasing hormone (GnRH) receptors in the pituitary, which play a crucial role in the regulation of reproductive processes .
Mode of Action
The compound, being an analog of salmon gonadotropin-releasing hormone (sGnRHa), mimics the action of the natural hormone . It binds to the GnRH receptors in the pituitary gland, triggering the release of stored gonadotropins . This release is further facilitated by a dopamine inhibitor present in the compound, which removes any inhibition of GnRH release .
Biochemical Pathways
Upon binding to the GnRH receptors, the compound initiates a cascade of biochemical reactions leading to the release of gonadotropins . These gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), then act on the gonads (ovaries in females and testes in males) to stimulate gamete maturation .
Result of Action
The primary result of the compound’s action is the stimulation of ovulation and spermiation in sexually mature fish . By triggering the release of gonadotropins, the compound effectively induces the final maturation of gametes, aiding in spawning .
安全和危害
Care should be taken to avoid accidental contact or self-injection . In the event of accidental self-injection, medical advice should be sought immediately . It may be harmful if inhaled, ingested, or in case of eye or skin contact . Use in a well-ventilated area and wear gloves, goggles, and suitable protective clothing .
生化分析
Biochemical Properties
Salmon gonadotropin releasing hormone D-arg6 analog ethyl amide plays a significant role in biochemical reactions related to reproduction. It interacts with gonadotropin-releasing hormone receptors (GnRHR) on the surface of pituitary cells. Upon binding to these receptors, it triggers a cascade of intracellular events leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are essential for the maturation of gametes and the induction of ovulation in fish .
Cellular Effects
The effects of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide on cells are profound. It influences cell signaling pathways by activating GnRHR, which in turn stimulates the production of cyclic AMP (cAMP) and inositol triphosphate (IP3). These secondary messengers play a crucial role in the regulation of gene expression and cellular metabolism. The compound also affects the expression of genes involved in steroidogenesis, leading to increased production of sex steroids such as estrogen and testosterone .
Molecular Mechanism
At the molecular level, salmon gonadotropin releasing hormone D-arg6 analog ethyl amide exerts its effects by binding to GnRHR on the surface of pituitary cells. This binding activates G-proteins, which then stimulate adenylate cyclase to produce cAMP. The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates target proteins involved in the release of LH and FSH. Additionally, the compound can activate phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG), which further propagate the signal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide can vary over time. The compound is relatively stable, but its activity can decrease due to degradation by proteolytic enzymes. Long-term exposure to the compound can lead to desensitization of GnRHR, reducing its effectiveness in stimulating gonadotropin release. Studies have shown that repeated administration of the compound can maintain its effectiveness, but the timing and dosage need to be carefully controlled .
Dosage Effects in Animal Models
The effects of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide vary with different dosages in animal models. Low doses can effectively induce gonadotropin release and spawning, while higher doses may lead to adverse effects such as overstimulation of the pituitary gland and disruption of normal reproductive cycles. Toxic effects at high doses include reduced fertility and potential damage to reproductive tissues .
Metabolic Pathways
Salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is involved in metabolic pathways related to reproduction. It interacts with enzymes such as adenylate cyclase and phospholipase C, which are crucial for the production of secondary messengers like cAMP and IP3. These messengers regulate various metabolic processes, including steroidogenesis and gamete maturation .
Transport and Distribution
Within cells and tissues, salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is transported and distributed through the bloodstream. It binds to GnRHR on the surface of target cells, facilitating its uptake and subsequent intracellular signaling. The compound’s distribution is influenced by its binding affinity to transport proteins and receptors, which determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is primarily at the plasma membrane, where it binds to GnRHR. This localization is crucial for its activity, as it allows the compound to interact with membrane-bound receptors and initiate intracellular signaling pathways. Post-translational modifications, such as phosphorylation, can also influence its localization and function .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUQVSYYFRRBD-OIAWHVPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873506 | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96497-82-4 | |
| Record name | 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96497-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





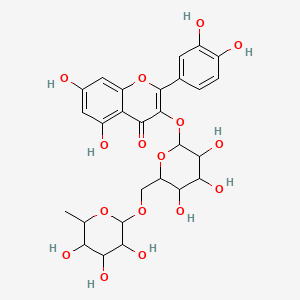
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)

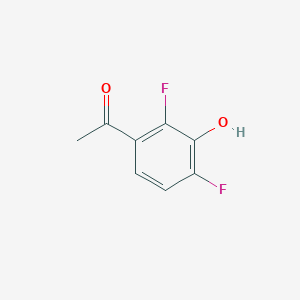
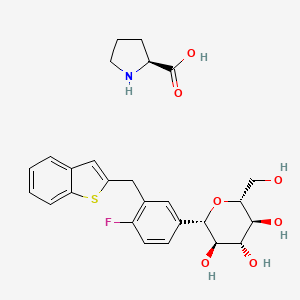
![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
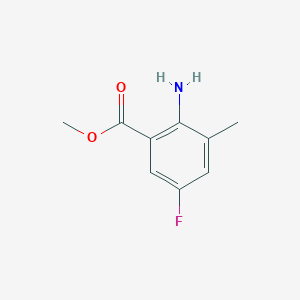
![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
